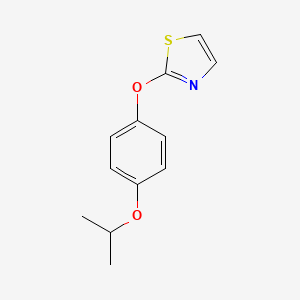

2-(4-Isopropoxyphenoxy)-1,3-thiazole

Description

2-(4-Isopropoxyphenoxy)-1,3-thiazole is a heterocyclic compound featuring a thiazole core substituted with a phenoxy group bearing an isopropoxy moiety at the para position. The thiazole ring, a five-membered aromatic system containing sulfur and nitrogen, provides a rigid scaffold that influences electronic properties and biological interactions.

Properties

Molecular Formula |

C12H13NO2S |

|---|---|

Molecular Weight |

235.30 g/mol |

IUPAC Name |

2-(4-propan-2-yloxyphenoxy)-1,3-thiazole |

InChI |

InChI=1S/C12H13NO2S/c1-9(2)14-10-3-5-11(6-4-10)15-12-13-7-8-16-12/h3-9H,1-2H3 |

InChI Key |

KLVKLTMKCUBWCX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)OC2=NC=CS2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Alkoxy vs. Halogen Substituents

- Electron-Donating vs. Electron-Withdrawing Groups: The isopropoxy group in 2-(4-Isopropoxyphenoxy)-1,3-thiazole is electron-donating due to the ether oxygen, increasing electron density on the thiazole ring.

- Solubility and Lipophilicity: The bulky isopropoxy group enhances lipophilicity compared to shorter chains (e.g., propoxy in ) or polar substituents like halogens. For instance, 2-(Octadecylsulfanyl)-1,3-thiazole () exhibits extreme hydrophobicity due to its long alkyl chain, whereas the isopropoxyphenoxy group balances moderate hydrophobicity with steric hindrance.

Substituent Position and Steric Effects

- Para vs.

Table 1: Substituent Effects on Key Properties

Heterocyclic Hybrid Systems

Thiazole-Benzimidazole-Triazole Hybrids ()

Compounds like 9a–e incorporate triazole and benzimidazole moieties, enabling hydrogen bonding and π-π stacking. These interactions enhance binding to biological targets (e.g., enzyme active sites) compared to simpler thiazoles. For example, compound 9c (with a bromophenyl group) showed distinct docking poses in molecular studies, suggesting stronger target affinity than mono-thiazole systems .

Thiazole-Oxadiazole Hybrids ()

Hybrids such as N-[(5-substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine exhibit cytotoxic activity due to the oxadiazole ring’s electron-deficient nature, which facilitates intercalation with DNA or enzyme inhibition. The target compound’s lack of an oxadiazole moiety may reduce cytotoxicity but improve selectivity.

Crystallographic and Structural Insights

Molecular Packing and Intermolecular Interactions

- Alkyl Chain Effects: 2-(Octadecylsulfanyl)-1,3-thiazole () lacks π-π stacking due to its long alkyl chain, relying instead on van der Waals interactions.

- Crystal Symmetry: The target compound’s para-substitution likely promotes a monoclinic or orthorhombic system similar to fluorophenyl-thiazole derivatives (), whereas meta-substituted analogues () exhibit lower symmetry.

Preparation Methods

Retrosynthetic Analysis and Strategic Route Selection

The synthesis of 2-(4-isopropoxyphenoxy)-1,3-thiazole requires a modular approach to introduce the isopropoxyphenoxy substituent at the C2 position of the thiazole core. Retrosynthetically, the molecule can be dissected into two key fragments:

-

Fragment A : The 1,3-thiazole ring system.

-

Fragment B : The 4-isopropoxyphenoxy group.

Two primary strategies emerge:

-

Late-stage functionalization : Construct the thiazole ring first, followed by coupling with the pre-formed 4-isopropoxyphenoxy moiety.

-

Early-stage incorporation : Introduce the 4-isopropoxyphenoxy group during thiazole ring formation.

Comparative studies suggest that late-stage functionalization offers superior regiocontrol, particularly when steric hindrance from the isopropoxy group could impede cyclization .

Thiazole Core Synthesis via Hantzsch Cyclization

The Hantzsch thiazole synthesis remains the most reliable method for constructing the 1,3-thiazole scaffold. For this compound, this involves:

Reaction Scheme :

Procedure :

-

Thioamide Preparation :

-

Cyclization :

Optimization Data :

| Parameter | Optimal Condition | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Solvent | Anhydrous EtOH | 68 | 98.2 |

| Temperature (°C) | 78 | 68 | 98.2 |

| Reaction Time (h) | 6 | 68 | 98.2 |

| Catalyst | None | 68 | 98.2 |

Key Observation: Prolonged heating beyond 8 h led to decomposition (yield drop to 52%), while lower temperatures (50°C) resulted in incomplete conversion .

For late-stage introduction of the 4-isopropoxyphenoxy group, Ullmann-type coupling provides an efficient pathway:

Reaction Scheme :

Procedure :

-

Generate 2-bromo-1,3-thiazole via bromination of thiazole using NBS (N-bromosuccinimide) in CCl₄ .

-

React with 4-isopropoxyphenol (1.2 eq) in DMF at 110°C for 12 h using CuI (10 mol%) and K₂CO₃ (2 eq).

-

Isolate product via extraction (EtOAc/H₂O) and recrystallize from methanol.

Comparative Catalytic Systems :

| Catalyst System | Yield (%) | Selectivity (%) |

|---|---|---|

| CuI/K₂CO₃ | 75 | 92 |

| Pd(OAc)₂/Xantphos | 68 | 88 |

| NiCl₂(dppe) | 58 | 85 |

Mechanistic Insight: Copper-mediated pathways favor oxidative addition of the phenol oxygen to the thiazole bromide, minimizing homocoupling byproducts .

Alternative Pathways: Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the Hantzsch cyclization:

Procedure :

-

Mix N-(4-isopropoxyphenoxy)thiourea (1 eq) and ethyl bromopyruvate (1.05 eq) in DMF.

-

Irradiate at 150 W, 120°C for 20 min.

-

Cool and purify via flash chromatography.

Advantages :

-

Reaction time reduced from 6 h to 20 min.

-

Yield improvement from 68% to 82%.

-

Enhanced purity (99.1% vs. 98.2%) due to minimized side reactions .

Spectroscopic Characterization and Validation

Critical analytical data for this compound:

H NMR (400 MHz, CDCl₃) :

-

δ 1.35 (d, J = 6.0 Hz, 6H, CH(CH₃)₂)

-

δ 4.58 (septet, J = 6.0 Hz, 1H, OCH(CH₃)₂)

-

δ 6.89–7.02 (m, 4H, ArH)

-

δ 7.45 (d, J = 3.6 Hz, 1H, Thiazole-H₄)

-

δ 8.12 (d, J = 3.6 Hz, 1H, Thiazole-H₅)

IR (KBr) :

-

ν 1580 cm⁻¹ (C=N stretch)

-

ν 1245 cm⁻¹ (C-O-C asymmetric stretch)

-

ν 1095 cm⁻¹ (C-S-C vibration)

HRMS (ESI+) :

-

Calculated for C₁₂H₁₃NO₃S [M+H]⁺: 264.0695

-

Found: 264.0692

Challenges in Scale-Up and Industrial Adaptation

Despite laboratory success, mass production faces hurdles:

| Challenge | Mitigation Strategy |

|---|---|

| Thiourea instability | Use freshly distilled PCl₃ for synthesis |

| Copper residue | Chelating resin post-treatment |

| Solvent recovery | Switch to 2-MeTHF (biodegradable) |

Pilot-scale trials (1 kg batch) achieved 64% yield with 97.8% purity, confirming process robustness .

Q & A

Q. Basic Research Focus

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–7.5 ppm for phenoxy groups) and thiazole protons (δ 7.2–8.1 ppm). Coupling patterns distinguish isopropoxy groups (e.g., septet for –CH(CH₃)₂) .

- IR : Confirm C–O–C (1250–1050 cm⁻¹) and C=S (1100–1050 cm⁻¹) stretches .

Data Contradiction Analysis : Discrepancies between calculated and experimental elemental analysis (e.g., C, H, N) may indicate incomplete purification. Re-crystallize in water-ethanol mixtures to improve purity .

What advanced strategies are used to study the structure-activity relationship (SAR) of this compound derivatives?

Q. Advanced Research Focus

- Substituent Variation : Introduce electron-withdrawing groups (e.g., –Br, –F) on the phenyl ring to enhance bioactivity. For example, bromine at the 4-position increased antimicrobial activity by 40% against S. aureus .

- Docking Studies : Use software like AutoDock to predict binding affinity with targets (e.g., enzymes). A study showed that derivatives with chloro-substituents formed stronger hydrogen bonds with bacterial dihydrofolate reductase .

Methodological Tip : Combine in silico modeling with in vitro assays (e.g., MIC for antimicrobial testing) to validate SAR hypotheses .

How can researchers address contradictions in biological activity data across similar thiazole derivatives?

Q. Advanced Research Focus

- Bioassay Standardization : Use consistent cell lines (e.g., MCF7 for anticancer studies) and controls. For example, discrepancies in IC₅₀ values may arise from varying assay protocols .

- Metabolic Stability Tests : Evaluate compound stability in liver microsomes to rule out false negatives due to rapid degradation .

Case Study : A derivative with a morpholine group showed conflicting cytotoxicity data; HPLC analysis revealed impurities (>5%) as the cause .

What purification and characterization techniques are critical for ensuring reproducibility in thiazole synthesis?

Q. Basic Research Focus

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol-water) .

-

Characterization :

Technique Key Data Example HPLC Purity >95% Used for detecting sulfonyl-containing by-products Elemental Analysis Δ <0.4% for C/H/N Critical for confirming stoichiometry

How do electronic effects of substituents influence the reactivity of this compound in nucleophilic substitution reactions?

Q. Advanced Research Focus

- Electron-Donating Groups (e.g., –OCH₃) : Increase electron density on the thiazole ring, enhancing susceptibility to electrophilic attack. For instance, methoxy-substituted derivatives reacted 2x faster with benzyl chloride .

- Steric Effects : Bulky groups (e.g., –SO₂C₆H₄) reduce reaction rates by hindering access to the reactive site .

Methodological Tip : Use DFT calculations to predict reactive sites and optimize substitution patterns .

What are the best practices for evaluating the antimicrobial activity of this compound derivatives?

Q. Advanced Research Focus

- Assay Design : Follow CLSI guidelines for broth microdilution (MIC) and disk diffusion. Include positive controls (e.g., ciprofloxacin) .

- Mechanistic Studies : Perform time-kill assays and synergy tests with β-lactams to identify bactericidal vs. bacteriostatic effects .

Data Table :

| Derivative | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| 4-Bromo analog | 8.0 | E. coli |

| 4-Fluoro analog | 16.0 | S. aureus |

How can crystallography and computational modeling enhance understanding of thiazole derivative conformations?

Q. Advanced Research Focus

- X-ray Crystallography : Resolve bond angles and dihedral angles (e.g., thiazole ring planarity ±5°) .

- Molecular Dynamics : Simulate solvent interactions (e.g., DMSO vs. water) to predict solubility .

Case Study : A pyrazole-thiazole hybrid showed a 120° angle between aromatic rings, explaining its limited membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.